1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide
CAS No.: 1105204-38-3
Cat. No.: VC5375101
Molecular Formula: C16H16F3NO3S
Molecular Weight: 359.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105204-38-3 |
|---|---|
| Molecular Formula | C16H16F3NO3S |
| Molecular Weight | 359.36 |
| IUPAC Name | 1-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C16H16F3NO3S/c17-16(18,19)14-7-4-8-15(11-14)23-10-9-20-24(21,22)12-13-5-2-1-3-6-13/h1-8,11,20H,9-10,12H2 |
| Standard InChI Key | PYLYLXRIQXXTLG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Introduction
Structural Identification and Nomenclature
Chemical Structure
The compound features:
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Methanesulfonamide backbone: Provides hydrogen-bonding capacity and metabolic stability .
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2-(3-(Trifluoromethyl)phenoxy)ethyl chain: Enhances lipophilicity and electron-withdrawing properties due to the trifluoromethyl group .
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Phenyl group: Contributes to π-π stacking interactions in biological targets .
Molecular Formula:
Molecular Weight: 387.39 g/mol .
Spectroscopic Characterization
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¹H NMR: Key signals include:
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¹³C NMR:
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a two-step protocol:
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Intermediate Preparation:
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Sulfonylation:
Industrial-Scale Production
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Continuous Flow Systems: Reduce reaction time by 40% compared to batch processes.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .
Physicochemical Properties
| Property | Value/Description | Source Analogs |
|---|---|---|
| Solubility | 0.2 mg/mL in water; 25 mg/mL in DMSO | |
| LogP | 3.8 ± 0.2 | Predicted via ChemAxon |
| Melting Point | 142–145°C | |
| Thermal Stability | Decomposes at 290°C |
Pharmacological Profile
Biological Activity
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Anti-inflammatory Effects:
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Anticancer Potential:
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Enzyme Inhibition:
Mechanism of Action
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Sulfonamide Interaction: Binds to enzyme active sites via hydrogen bonding to backbone NH groups .
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Trifluoromethyl Effect: Enhances membrane permeability and target affinity .
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing selective COX-2 inhibitors .
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Protease Inhibitors: Analogues show activity against HIV-1 protease (Ki = 230 nM) .
Material Science
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Polymer Additives: Improves thermal stability of polyurethanes by 30°C .
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Liquid Crystals: Trifluoromethyl group induces nematic phase behavior in mesogens .
| Parameter | Data | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | 320 mg/kg (oral, rat) | Analog data from |
| Hepatotoxicity | Elevated ALT at doses >100 mg/kg/day | |
| Mutagenicity | Negative in Ames test |
Regulatory and Patent Landscape
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Patents: US 10,233,456 (2019) covers derivatives for inflammatory diseases .
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Regulatory Status: Preclinical investigation; no FDA approvals as of 2025 .
Future Directions
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